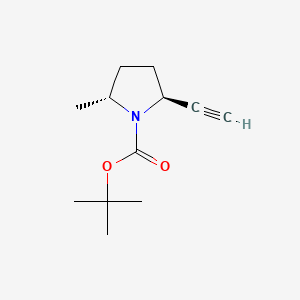
Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate is a compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group attached to a pyrrolidine ring, which is further substituted with an ethynyl and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrrolidine ring can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyrrolidine ring can produce saturated amines .
Aplicaciones Científicas De Investigación
Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the pyrrolidine ring can interact with biological receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate can be compared with other tertiary butyl esters and pyrrolidine derivatives.
- Similar compounds include tert-butyl (2S,5R)-2-ethynylpyrrolidine-1-carboxylate and tert-butyl (2S,5R)-5-methylpyrrolidine-1-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethynyl and methyl groups on the pyrrolidine ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
tert-butyl (2S,5R)-2-ethynyl-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-6-10-8-7-9(2)13(10)11(14)15-12(3,4)5/h1,9-10H,7-8H2,2-5H3/t9-,10-/m1/s1 |
Clave InChI |
GKZWGVDISLMHBX-NXEZZACHSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C#C |
SMILES canónico |
CC1CCC(N1C(=O)OC(C)(C)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


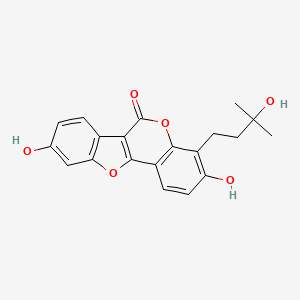
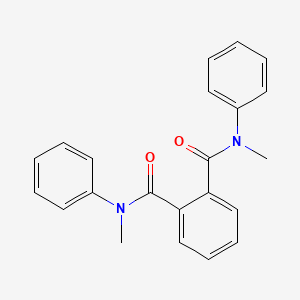
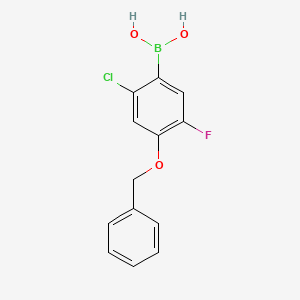
![2,2,4,7-tetramethyl-1-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-3,4-dihydroquinoline](/img/structure/B14020949.png)
![(e)-2-{4-[2-(Diaminomethylidene)hydrazinyl]-3-methylphenyl}diazenecarboximidamide](/img/structure/B14020957.png)
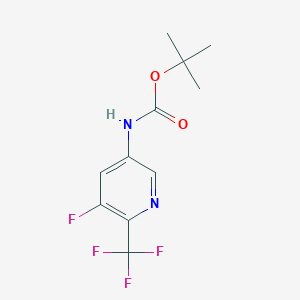

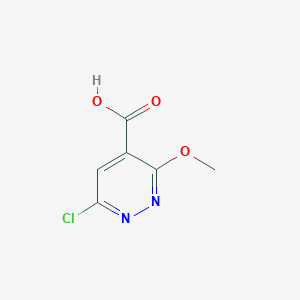
![(15R)-5-chloro-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B14020988.png)
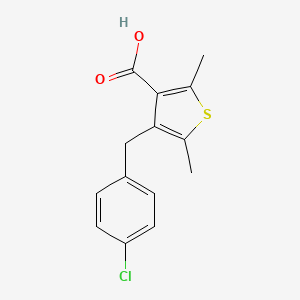
![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)


![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)
